molecular formula C7H12O2 B6187687 {1-oxaspiro[3.3]heptan-6-yl}methanol, Mixture of diastereomers CAS No. 2694735-07-2

{1-oxaspiro[3.3]heptan-6-yl}methanol, Mixture of diastereomers

Cat. No.: B6187687
CAS No.: 2694735-07-2
M. Wt: 128.2
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Description

{1-oxaspiro[3.3]heptan-6-yl}methanol is a chemical compound characterized by a spirocyclic structure, where a methanol group is attached to a spiro[3.3]heptane ring system. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-oxaspiro[3.3]heptan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with a hydroxymethyl group can be achieved through various organic reactions such as nucleophilic substitution or addition reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as distillation or chromatography to separate the desired diastereomers.

Types of Reactions:

    Oxidation: {1-oxaspiro[3.3]heptan-6-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as alkanes.

    Substitution: The hydroxyl group can be substituted with other groups using reagents like halides or tosylates.

Common Reagents and Conditions:

    Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)

    Reducing Agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)

    Substitution Reagents: SOCl₂ (Thionyl chloride), PBr₃ (Phosphorus tribromide)

Major Products:

    Oxidation: Formation of spirocyclic aldehydes or ketones.

    Reduction: Formation of spirocyclic alkanes.

    Substitution: Formation of spirocyclic halides or other substituted derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, {1-oxaspiro[3.3]heptan-6-yl}methanol is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its spirocyclic structure, which can enhance binding affinity and selectivity.

Industry: In the industrial sector, {1-oxaspiro[3.3]heptan-6-yl}methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which {1-oxaspiro[3.3]heptan-6-yl}methanol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding properties, potentially leading to high specificity and potency in its biological effects.

Comparison with Similar Compounds

    Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic cores but different functional groups.

    Spirocyclic alcohols: Compounds with spirocyclic structures and hydroxyl groups.

Uniqueness: {1-oxaspiro[3.3]heptan-6-yl}methanol is unique due to its specific combination of a spirocyclic ring and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of {1-oxaspiro[3.3]heptan-6-yl}methanol, researchers and industry professionals can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

2694735-07-2

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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